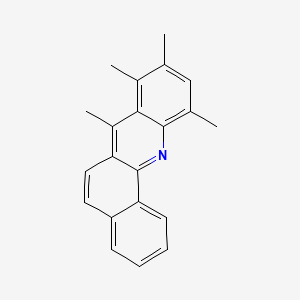

7,8,9,11-Tetramethylbenz(c)acridine

Description

Contextualization of Benzacridine Core Structures in Heterocyclic Chemistry

Benzacridines are polycyclic aromatic compounds that feature a fused system of a benzene (B151609) ring and an acridine (B1665455) core. Acridine itself is a nitrogen-containing heterocyclic molecule, consisting of two benzene rings fused to a central pyridine (B92270) ring. nih.gov The fusion of an additional benzene ring to the acridine structure gives rise to various isomers, including benz(a)acridine, benz(b)acridine, and benz(c)acridine, each with distinct electronic and steric properties.

In heterocyclic chemistry, the benzacridine skeleton is of interest for several reasons. The presence of the nitrogen atom in the aromatic system introduces a site of basicity and a dipole moment, influencing the molecule's intermolecular interactions and solubility compared to its carbocyclic analogues. nih.gov The extended π-system of benzacridines allows for electronic transitions that can lead to fluorescence, making them potential candidates for applications in materials science as organic light-emitting diodes (OLEDs) or fluorescent probes. nih.gov Furthermore, the planar structure of benzacridines facilitates their intercalation into DNA, a property that has been explored in the development of potential therapeutic agents. nih.govnih.gov The synthesis of the benzacridine core can be achieved through various methods, including the Bernthsen acridine synthesis, which involves the condensation of a diarylamine with a carboxylic acid in the presence of a dehydrating agent like zinc chloride. nih.gov

Significance of Methylated Polycyclic Aza-arenes in Contemporary Chemical Investigations

The methylation of polycyclic aza-arenes, such as benzacridines, is a critical area of study because the addition of methyl groups can dramatically alter the parent molecule's properties. Methyl groups are known to influence the electronic and steric characteristics of aromatic systems. Electronically, methyl groups are weakly electron-donating, which can affect the electron density distribution within the π-system and the basicity of the nitrogen atom. researchgate.net

From a toxicological and biochemical standpoint, methylation of PAHs and aza-arenes is of paramount importance. Research has shown a strong correlation between the position of methyl substituents and the carcinogenic potential of these compounds. researchgate.net For instance, studies on benz(c)acridines have revealed that methylation at specific positions can significantly enhance their carcinogenicity. researchgate.net This is often attributed to the influence of methyl groups on the metabolic activation of these compounds to reactive intermediates, such as diol epoxides, which can form covalent adducts with DNA, leading to mutations. Computational studies on methylated aza-polycyclic aromatic hydrocarbons have been employed to understand the stability of carbocations formed from their oxidized metabolites, providing insights into their structure-activity relationships. researchgate.net

Specific Research Imperatives and Underpinnings for 7,8,9,11-Tetramethylbenz(c)acridine Studies

The specific impetus for studying this compound stems from the broader understanding of structure-activity relationships in methylated polycyclic aza-arenes. While direct and extensive research on this particular tetramethylated isomer is not widely published, the rationale for its investigation can be inferred from studies on related compounds.

A primary research imperative is the elucidation of its potential biological activity, particularly its carcinogenicity. Given that certain methylated benz(c)acridines are known to be potent carcinogens, a systematic investigation into how the number and position of methyl groups affect this activity is crucial. The substitution pattern in this compound is unique, and understanding its metabolic pathways and the nature of its DNA adducts would provide valuable data for predictive toxicology models.

Another key research area is its synthesis. The development of efficient and selective synthetic routes to polysubstituted benzacridines like the 7,8,9,11-tetramethyl derivative is a significant challenge in organic synthesis. Common strategies often involve the construction of a substituted tetrahydrobenzo[c]acridin-8(9H)-one precursor, followed by aromatization. The synthesis of such precursors typically involves a multicomponent reaction, for example, between a substituted aniline, an aldehyde, and a cyclic 1,3-dione. Fine-tuning these methods to achieve the desired tetramethyl substitution pattern is a non-trivial synthetic goal.

Finally, the physicochemical properties of this compound are of fundamental interest. The extensive methylation is expected to influence its solubility, crystal packing, and photophysical properties. Characterization of its spectroscopic data, such as NMR and mass spectrometry, would be essential for its unambiguous identification and would contribute to the growing database of polycyclic aromatic compounds.

Interactive Data Table: Properties of Related Benz(c)acridine Derivatives

Structure

3D Structure

Properties

CAS No. |

51787-44-1 |

|---|---|

Molecular Formula |

C21H19N |

Molecular Weight |

285.4 g/mol |

IUPAC Name |

7,8,9,11-tetramethylbenzo[c]acridine |

InChI |

InChI=1S/C21H19N/c1-12-11-13(2)20-19(14(12)3)15(4)17-10-9-16-7-5-6-8-18(16)21(17)22-20/h5-11H,1-4H3 |

InChI Key |

HPOOVSNNKUHTOS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1C)C(=C3C=CC4=CC=CC=C4C3=N2)C)C |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Photophysical Properties of 7,8,9,11 Tetramethylbenz C Acridine and Analogues

UV-Visible Absorption and Fluorescence Emission Spectroscopy Studies

The electronic absorption and emission spectra of polycyclic aromatic hydrocarbons like benz(c)acridines are characterized by transitions between π-electron energy levels. The absorption spectra typically show multiple bands corresponding to different electronic transitions. For acridine (B1665455) derivatives, these transitions are influenced by the extent of the conjugated system and the nature of substituents.

The introduction of methyl groups, as in 7,8,9,11-Tetramethylbenz(c)acridine, is expected to cause a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted benz(c)acridine due to the electron-donating nature of alkyl groups. This effect has been observed in other polycyclic aromatic compounds where alkylation leads to shifts in the spectral bands.

Table 1: Representative UV-Visible Absorption and Fluorescence Emission Data for Acridine Analogues in Different Solvents

| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Stokes Shift (nm) |

| Acridine | Ethanol (B145695) | 347, 364, 383 | 408, 431 | - |

| Acridine | Acetonitrile (B52724) | 346, 363, 382 | 405, 428 | - |

| Bisacridono-host | Acetonitrile | 253 | 440 | 187 |

This table presents data for analogue compounds to infer the potential properties of this compound.

Photoluminescence Quantum Yield and Excited-State Lifetime Determinations

The photoluminescence quantum yield (Φ_f) and the excited-state lifetime (τ_f) are critical parameters that quantify the efficiency and dynamics of the fluorescence process. The quantum yield represents the ratio of photons emitted to photons absorbed, while the lifetime describes the average time the molecule spends in the excited state before returning to the ground state.

For the parent compound, acridine, the fluorescence quantum yield has been shown to be highly dependent on the solvent environment. capes.gov.br In protic solvents, measurable quantum yields are observed, while in aprotic solvents, the quantum yield is often negligible. capes.gov.br The quantum yield of a bisacridono-host in acetonitrile was determined to be 0.39, indicating significant fluorescence efficiency. nih.gov The fluorescence lifetimes of acridine derivatives have also been studied in the context of their interaction with DNA, where changes in lifetime can indicate binding events. nih.gov

The methyl substituents in this compound are likely to influence both the quantum yield and lifetime. The increased electron density from the methyl groups could enhance the radiative decay rate, potentially leading to a higher quantum yield and a shorter lifetime compared to the unsubstituted parent compound.

Table 2: Photoluminescence Quantum Yield and Excited-State Lifetime Data for Acridine Analogues

| Compound | Solvent | Quantum Yield (Φ_f) | Lifetime (τ_f, ns) |

| Acridine | Ethanol | 0.03 | - |

| Acridine | Water | 0.01 | - |

| Bisacridono-host | Acetonitrile | 0.39 | - |

This table presents data for analogue compounds to infer the potential properties of this compound.

Influence of Molecular Structure and Environmental Factors on Photophysical Behavior

The electronic properties of the benz(c)acridine scaffold can be finely tuned by the introduction of various substituents. Methyl groups, being electron-donating, are expected to raise the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), leading to a smaller HOMO-LUMO gap and a red shift in the absorption and emission spectra. This is a common trend observed in many aromatic systems. nih.gov

The photophysical properties of acridine and its derivatives are known to be sensitive to the solvent environment, a phenomenon known as solvatochromism. The polarity of the solvent can affect the energy levels of the ground and excited states to different extents, leading to shifts in the absorption and emission spectra.

For acridine, the fluorescence quantum yield is notably higher in protic solvents compared to aprotic ones, suggesting that hydrogen bonding plays a role in the deactivation pathways of the excited state. capes.gov.br The solvent can also influence the excited-state lifetime. For some acridine derivatives, the average photoluminescence lifetime was found to be longer in aqueous media compared to ethanol and methanol, indicating the significant impact of the solvent environment on the excited-state dynamics. researchgate.net It is therefore expected that this compound will exhibit solvatochromic behavior, with its absorption and emission characteristics being modulated by the polarity and hydrogen-bonding capability of the solvent.

Theoretical Insights into Photophysical Mechanisms and Excitation Dynamics

Theoretical calculations, such as those based on density functional theory (DFT) and time-dependent DFT (TD-DFT), are powerful tools for understanding the electronic structure and photophysical properties of molecules. While specific theoretical studies on this compound were not found, studies on related acridine derivatives provide a framework for understanding its behavior.

Theoretical interpretations of the electronic absorption and emission transitions in 9-acridinones have shown that the nature of the electronic transitions can be well-described by calculations. researchgate.net These studies can predict the energies of the excited states, the oscillator strengths of the transitions, and the changes in electron density upon excitation. For instance, in polymethine dyes, which share some electronic features with acridines, excitation leads to a significant transfer of π-electron density. scispace.com

For this compound, theoretical calculations could elucidate the nature of the low-lying excited states, predict the absorption and emission wavelengths, and provide insights into the radiative and non-radiative decay pathways. Such calculations would be invaluable in rationalizing the experimental observations and in designing new derivatives with tailored photophysical properties. Theoretical studies on 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridine derivatives have been carried out to support experimental findings on their UV-visible absorption and emission properties. nih.gov

Computational Chemistry and Quantum Chemical Investigations of 7,8,9,11 Tetramethylbenz C Acridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of computational chemistry for predicting molecular properties.

DFT calculations for 7,8,9,11-Tetramethylbenz(c)acridine would typically be performed using a functional such as B3LYP combined with a basis set like 6-31G(d) to obtain optimized molecular geometries and electronic properties. cuny.edu These calculations provide a detailed picture of the electron distribution and are fundamental for understanding the molecule's behavior. The methyl groups on the benz(c)acridine core are expected to influence the electronic properties through inductive effects and hyperconjugation.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals, which are crucial for determining a molecule's reactivity and electronic properties. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be located primarily on the electron-rich aromatic rings, while the LUMO would also be distributed over the π-system. The presence of methyl groups, being electron-donating, would likely raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. The precise HOMO and LUMO energy values and their distribution would be determined through DFT calculations.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.9 |

| HOMO-LUMO Gap | 3.9 |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

Fukui functions are used within DFT to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. These functions identify regions where the electron density changes most significantly upon the addition or removal of an electron.

In this compound, the nitrogen atom in the acridine (B1665455) ring system is expected to be a primary nucleophilic site, prone to attack by electrophiles. youtube.com The carbon atoms within the aromatic system, particularly those with altered electron density due to the fusion of the benzene (B151609) rings and the presence of methyl groups, would be potential sites for electrophilic attack. Fukui function analysis would provide a quantitative measure of the reactivity of each atom in the molecule.

Aspherical Atom Refinement via Hirshfeld Atom Refinement (HAR)

Hirshfeld Atom Refinement (HAR) is a method that uses aspherical atomic scattering factors derived from quantum mechanical calculations to refine crystal structures from X-ray diffraction data. nih.gov This technique provides a more accurate description of the electron density distribution compared to the traditional spherical atom model, especially for hydrogen atoms. nih.govnih.gov

For this compound, HAR could be employed to precisely determine the positions of the hydrogen atoms of the methyl groups and the aromatic rings. nih.gov This would lead to more accurate bond lengths and a better understanding of the intermolecular interactions in the crystalline state.

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations provide insights into the dynamic behavior of molecules and their interactions with their environment, such as solvent molecules or biological macromolecules.

MD simulations of this compound could be used to explore its aggregation behavior in solution and its potential to intercalate into DNA. nih.gov The simulations would model the forces between the molecules and with their surroundings, revealing preferred orientations and interaction energies. nih.gov This information is valuable for understanding its bioavailability and mechanism of action in biological systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Methylated Benzacridine Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govbiointerfaceresearch.com These models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent analogs. nih.gov

For methylated benzacridine derivatives, a QSAR study would involve calculating a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, for a set of compounds with known biological activities. researchgate.netnih.gov Statistical methods like multiple linear regression would then be used to build a model that correlates these descriptors with the observed activity. nih.gov This model could then be used to predict the activity of this compound and other related compounds. The predictive power of such models is often assessed through cross-validation techniques. researchgate.net

Table 2: Key Descriptors in a Hypothetical QSAR Model for Methylated Benzacridines

| Descriptor | Description | Potential Influence on Activity |

| LogP | Octanol-water partition coefficient | Hydrophobicity, membrane permeability |

| Molar Refractivity | Molar volume and polarizability | Steric interactions with a receptor |

| HOMO Energy | Highest Occupied Molecular Orbital energy | Electron-donating ability, reactivity |

| Dipole Moment | Measure of molecular polarity | Electrostatic interactions |

Protonation Effects on Electronic Properties and Molecular Conformation

The protonation of nitrogen-containing heterocyclic compounds like acridines can significantly alter their electronic properties and molecular conformation. rsc.org Protonation of the nitrogen atom in this compound would introduce a positive charge, which would have a profound effect on the electron distribution throughout the aromatic system.

Computational studies can investigate these effects by modeling both the neutral and protonated forms of the molecule. Protonation is expected to lower the HOMO and LUMO energy levels and alter the electrostatic potential surface. This, in turn, can influence the molecule's solubility, its ability to interact with biological targets, and its photophysical properties. rsc.org Changes in molecular conformation upon protonation can also be assessed through geometry optimization calculations.

Molecular Interactions and Mechanistic Studies of 7,8,9,11 Tetramethylbenz C Acridine at the Molecular Level

Non-Covalent Interactions with Biological Macromolecules (In Vitro Models)

The planar, aromatic structure of acridine (B1665455) derivatives is a key determinant of their ability to interact with biological macromolecules such as nucleic acids and enzymes. These non-covalent interactions can modulate the function of these macromolecules, forming the basis of their biological activities.

Nucleic Acid Intercalation Studies (e.g., DNA G-quadruplex and C-quadruplex binding mechanisms)

Acridine-based compounds are well-established as DNA intercalating agents. nih.gov The fundamental mechanism involves the insertion of the planar tricyclic acridine ring system between adjacent base pairs of the DNA duplex. nih.gov This interaction is primarily stabilized by van der Waals forces, with potential for stronger ionic bonds between the compound and the phosphate (B84403) backbone of DNA. nih.gov

Beyond the canonical double helix, acridine derivatives show significant interaction with non-canonical DNA structures like G-quadruplexes and C-quadruplexes (i-motif). nih.gov G-quadruplexes are four-stranded structures formed in guanine-rich regions of DNA, such as telomeres and gene promoter regions. nih.gov These structures consist of stacked G-tetrads, which are square planar arrangements of four guanine (B1146940) bases stabilized by Hoogsteen hydrogen bonds and central cations. nih.gov

Studies on various acridine derivatives have demonstrated their ability to bind to and stabilize these quadruplex structures. This stabilization can inhibit the activity of enzymes that interact with these DNA regions, such as telomerase, an enzyme often reactivated in cancer cells. nih.gov For example, certain acridine derivatives have been shown to increase the melting temperature (T_m) of both G-quadruplex and C-quadruplex DNA, indicating a stabilizing interaction. nih.gov The binding can occur through several modes, including end-stacking on the terminal G-tetrad, intercalation between the G-tetrads, or binding within the grooves of the quadruplex structure. mdpi.com Unsymmetrical bisacridines, for instance, have been specifically studied for their ability to stabilize the G-quadruplex formed in the promoter region of the c-MYC protooncogene, thereby suppressing its expression. nih.gov

Table 1: Interaction of Acridine Derivatives with Quadruplex DNA

| Acridine Derivative Class | Target Quadruplex | Observed Effect | Consequence | Reference |

| Bisacridine ("BisA") | Telomeric G-quadruplex & C-quadruplex | Increased melting temperature (T_m) | In-vitro telomerase inhibition | nih.gov |

| BRACO-19 | Telomeric G-quadruplex | Binds via top stacking, bottom intercalation, and groove binding | Telomerase inhibition | mdpi.com |

| Unsymmetrical Bisacridines | c-MYC promoter G-quadruplex | Stabilization of quadruplex structure | Suppression of c-MYC protooncogene | nih.gov |

| Quino[4,3,2-kl]acridinium salts | G-quadruplex DNA | Strong binding affinity and stabilization | Potent telomerase inhibition | researchgate.net |

Enzyme (e.g., Topoisomerase II) Interaction and Inhibition Mechanisms

Topoisomerase II is a vital enzyme that manages DNA topology by creating transient double-strand breaks to allow for strand passage. nih.gov Due to their high expression in proliferating cancer cells, Topoisomerase II enzymes are a key target for anticancer drugs. nih.gov Inhibitors of this enzyme are broadly classified into two categories: "poisons" and "catalytic inhibitors". nih.gov Poisons stabilize the covalent enzyme-DNA complex, leading to toxic DNA breaks, while catalytic inhibitors interfere with the enzyme's activity without trapping the complex. nih.gov

Several novel substituted 9-aminoacridine (B1665356) derivatives have been identified as catalytic inhibitors of human topoisomerase II. nih.gov Unlike topoisomerase poisons such as amsacrine, these compounds inhibit the enzyme's catalytic activity, such as DNA relaxation, without stimulating the formation of covalent topoisomerase II-DNA complexes. nih.gov The mechanism is linked to their ability to intercalate into DNA, which alters the DNA topology and likely hinders the enzyme's ability to bind or process its substrate effectively. nih.gov This prevents the enzyme from completing its catalytic cycle, which involves DNA binding, cleavage, strand passage, and religation. nih.govnih.gov

Table 2: Inhibition of Human Topoisomerase II by Acridine Derivatives

| Compound Type | Mechanism of Inhibition | Method of Action | Reference |

| Novel substituted 9-aminoacridines | Catalytic Inhibitor | Inhibits the catalytic activity (DNA relaxation) without stabilizing the covalent enzyme-DNA complex. Intercalates into DNA, altering its topology. | nih.gov |

| mAMSA (control) | Topoisomerase Poison | Stabilizes the covalent enzyme-DNA cleavage complex, leading to DNA breaks. | nih.gov |

Adsorption Phenomena and Surface Interactions

The chemical structure of 7,8,9,11-Tetramethylbenz(c)acridine suggests a strong potential for interaction with surfaces, particularly metals. This is governed by the compound's aromaticity, planarity, and the presence of a heteroatom.

Interactions with Metal Surfaces (e.g., Corrosion Inhibition Mechanisms on Aluminum)

Organic compounds are widely used as corrosion inhibitors for metals like aluminum in acidic environments. researchgate.net The primary mechanism involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film. This film acts as a barrier, isolating the metal from the corrosive medium and thereby reducing the rate of corrosion. researchgate.net

For a compound like this compound, the adsorption process onto an aluminum surface in an acidic solution would involve the displacement of water molecules and other ions from the surface. The inhibitor molecules then adsorb through physical (electrostatic) and/or chemical (chemisorption) interactions. This forms a surface layer that blocks the active sites for both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, thus providing effective corrosion inhibition. researchgate.net

Role of Aromaticity, Planar Structure, and Heterocyclic Nitrogen in Surface Binding

The efficiency of an organic molecule as a surface-adsorbed inhibitor is dictated by its structural features.

Aromaticity and Planar Structure: The extensive aromatic system and inherent planarity of the benz(c)acridine core are crucial for effective surface interaction. nih.gov The planar conformation allows the molecule to lie flat on the metal surface, maximizing the contact area. This facilitates strong adsorption through π-π interactions between the aromatic rings and the metal surface. The delocalized π-electrons of the aromatic system can interact with the vacant d-orbitals of the metal, contributing to the stability of the adsorbed layer. nih.gov

Heterocyclic Nitrogen: The nitrogen atom within the acridine ring system plays a significant role in the adsorption process. As a heteroatom with a lone pair of electrons, it can act as a Lewis base. This allows it to form a coordinate (dative) bond with the metal surface, which acts as a Lewis acid. This chemisorption process, where the nitrogen atom donates its electron pair to the vacant orbitals of the aluminum atoms, results in a much stronger and more stable adsorption compared to physical adsorption alone, significantly enhancing the inhibitory effect.

Chemical Probing of Binding Sites and Interaction Specificity

Determining the precise binding sites and the specificity of interaction is critical to understanding the molecular mechanism of action. For acridine derivatives, a notable specificity has been observed for G-quadruplex DNA structures over standard duplex DNA. researchgate.net

Techniques like FRET (Förster Resonance Energy Transfer) and DNA polymerase arrest assays are used to characterize these interactions. A polymerase arrest assay, for example, can reveal the specific location of G-quadruplex stabilization within a DNA sequence, as the stabilized structure acts as a block to the polymerase enzyme. researchgate.net

The interaction can be a multi-step process. For some metal-based DNA binding agents, an initial, rapid, and reversible intercalation of an aromatic moiety serves to position the molecule correctly within the DNA structure. manchester.ac.uk This initial non-covalent binding event facilitates a subsequent, slower, and more specific covalent interaction, demonstrating how initial non-covalent binding can confer specificity for a later, irreversible binding event. manchester.ac.uk This two-step mechanism, where intercalation enhances the efficiency of a secondary interaction, highlights the complexity and specificity that can be achieved in the targeting of nucleic acid structures.

Chemical Reactivity and Mechanistic Pathways of 7,8,9,11 Tetramethylbenz C Acridine

Electrophilic and Nucleophilic Substitution Mechanisms on the Acridine (B1665455) Ring System

The extended π-electron system of 7,8,9,11-tetramethylbenz(c)acridine makes it a candidate for both electrophilic and nucleophilic substitution reactions. The regioselectivity and rate of these reactions are governed by the electronic properties of the benz(c)acridine nucleus and the directing effects of the methyl groups.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich aromatic ring. The acridine ring system is generally less reactive towards electrophiles than its all-carbon analogue, anthracene, due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring system. However, the presence of four methyl groups, which are electron-donating through an inductive effect, counteracts this deactivation to some extent, making the molecule more susceptible to electrophilic attack than the unsubstituted benz(c)acridine. youtube.com

The methyl groups are ortho- and para-directing activators. youtube.comlibretexts.org This means they direct incoming electrophiles to the positions ortho and para relative to themselves. In the case of this compound, this would suggest that electrophilic attack is most likely to occur at the 10-position and other available positions on the carbocyclic rings that are activated by the methyl groups. The precise outcome of an electrophilic substitution reaction would depend on the specific electrophile and reaction conditions, with steric hindrance from the methyl groups also playing a significant role in determining the final product distribution.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reagent/Reaction | Predicted Major Product(s) | Rationale |

| Nitration (HNO₃/H₂SO₄) | 10-Nitro-7,8,9,11-tetramethylbenz(c)acridine | The nitro group is directed to the most activated and sterically accessible position. |

| Halogenation (Br₂/FeBr₃) | 10-Bromo-7,8,9,11-tetramethylbenz(c)acridine | Similar to nitration, halogenation is expected at the 10-position. |

| Friedel-Crafts Acylation (RCOCl/AlCl₃) | 10-Acyl-7,8,9,11-tetramethylbenz(c)acridine | The acyl group is introduced at the electronically favored and sterically unhindered 10-position. |

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (NAS) involves the attack of a nucleophile on an aromatic ring, leading to the replacement of a leaving group. youtube.comyoutube.com Aromatic systems are generally electron-rich and thus not highly susceptible to nucleophilic attack unless they are substituted with strong electron-withdrawing groups. The nitrogen atom in the acridine ring system does increase the electrophilicity of the carbon atoms in its vicinity, particularly at the 7- and 12-positions (in the parent benz(c)acridine).

However, the presence of the electron-donating methyl groups in this compound would generally disfavor nucleophilic attack on the carbocyclic rings. Nucleophilic substitution is more likely to occur if a good leaving group is present on the ring, or under forcing conditions. For instance, if a halogen were introduced at a position activated by the nitrogen, it could potentially be displaced by a strong nucleophile. The reaction would likely proceed via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com

Oxidation and Reduction Chemistry of the Benzacridine Core

The extended conjugated system of this compound allows it to undergo both oxidation and reduction reactions, leading to the loss or gain of electrons and the formation of radical ions or other stable species.

Oxidation

Polycyclic aromatic hydrocarbons can be oxidized to form quinones and other oxygenated derivatives. The presence of the nitrogen atom and the electron-donating methyl groups in this compound would be expected to lower its oxidation potential compared to the unsubstituted benz(c)acridine, making it more susceptible to oxidation. The methyl groups can also be sites of oxidative metabolism in biological systems. nih.gov Chemical oxidation could potentially lead to the formation of N-oxides or quinone-like structures.

Reduction

The reduction of polycyclic aza-aromatic compounds can lead to partially or fully saturated ring systems. The benz(c)acridine core can be reduced by various methods, including catalytic hydrogenation and dissolving metal reductions. The specific conditions of the reduction will determine the extent and regioselectivity of the hydrogenation. For instance, catalytic hydrogenation with catalysts like platinum or palladium on carbon would likely lead to the saturation of one or more of the carbocyclic rings. The nitrogen-containing ring is generally more resistant to reduction under these conditions.

Photochemical Reactivity and Excited-State Transformations

The absorption of ultraviolet or visible light can promote this compound to an electronically excited state, from which it can undergo a variety of photochemical reactions. nih.gov

The photochemistry of PAHs and their aza-analogues is a rich field, with potential reactions including photooxidation, photodimerization, and photoisomerization. Upon irradiation, this compound could react with molecular oxygen to form endoperoxides, which can then decompose to form various oxygenated products. nih.gov

Photodimerization, a common reaction for many aromatic compounds, could also occur, leading to the formation of a cyclobutane (B1203170) ring linking two molecules of the benzacridine. The presence of the methyl groups could influence the stereochemistry of such a reaction.

Furthermore, photochemical reactions involving the interaction of the excited benzacridine with other molecules in its environment are also possible. For instance, irradiation in the presence of nitrites has been shown to lead to the formation of mutagenic products for other PAHs. nih.gov

Functional Group Transformations and Derivatization Reactions

The presence of the four methyl groups on the benz(c)acridine core provides handles for further functionalization and derivatization of the molecule.

The methyl groups can potentially undergo a variety of transformations typical of benzylic positions. For example, they could be oxidized to carboxylic acids or halogenated under radical conditions. These transformations would open up a wide range of possibilities for creating new derivatives with potentially altered biological activities or physical properties.

The synthesis of various benz(c)acridine derivatives has been reported, often through multi-component reactions. researchgate.netacademie-sciences.fracademie-sciences.fr For instance, tetrahydrobenzo[c]acridin-8(7H)-ones can be synthesized via a one-pot reaction of an aldehyde, α-naphthylamine, and dimedone. academie-sciences.fracademie-sciences.fr This highlights the possibility of constructing the core ring system with various substituents. While these methods typically build the ring system, they provide a basis for understanding how different functional groups can be incorporated into the benz(c)acridine scaffold. Further derivatization of a pre-existing molecule like this compound would likely focus on reactions of the methyl groups or the aromatic rings, as discussed in the sections above. For example, the synthesis of acridine-1,8-dione derivatives bearing a phthalimide (B116566) moiety has been achieved through a two-step process involving the reaction of the acridinedione with chloroacetyl chloride followed by reaction with phthalimide. nih.gov This demonstrates that the nitrogen atom in the acridine ring can be a site for derivatization.

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents | Potential Product(s) |

| Benzylic Oxidation | KMnO₄, heat | Benz(c)acridine-7,8,9,11-tetracarboxylic acid |

| Benzylic Halogenation | N-Bromosuccinimide, light | 7,8,9,11-Tris(methyl)-x-(bromomethyl)benz(c)acridine (and other isomers) |

| N-Oxidation | m-CPBA | This compound N-oxide |

Advanced Applications Research and Materials Science Perspectives of Benzacridine Derivatives

Investigation as Organic Semiconductor Components for Electronic Devices

While specific research on the semiconductor properties of 7,8,9,11-Tetramethylbenz(c)acridine is not extensively documented in publicly available literature, the general characteristics of benz(c)acridine derivatives suggest their potential in this arena. Organic semiconductors are pivotal for the development of flexible and cost-effective electronic devices. epo.org The performance of these materials is largely dictated by their molecular structure, which influences charge carrier mobility and stability.

The planar nature of the benz(c)acridine core facilitates π-π stacking in the solid state, a crucial factor for efficient charge transport. The introduction of methyl groups at the 7, 8, 9, and 11 positions would likely enhance the solubility of the compound in organic solvents, which is advantageous for solution-based processing of thin films for electronic devices. Furthermore, these substituents can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for charge injection and transport in semiconductor devices. Theoretical studies on related acridine (B1665455) derivatives have shown that the electronic properties can be tuned by the nature and position of substituents. pcbiochemres.com

Table 1: General Properties of Acridine-Based Organic Semiconductors

| Property | General Description | Relevance to this compound |

| Molecular Structure | Planar, π-conjugated system | The benz(c)acridine core provides a rigid, planar structure conducive to charge transport. |

| Substituent Effects | Methyl groups can enhance solubility and tune electronic levels. | The four methyl groups are expected to improve processability and modify HOMO/LUMO energies. |

| Charge Transport | Primarily through π-π stacking in the solid state. | The planar structure should facilitate intermolecular interactions necessary for charge mobility. |

| Potential Applications | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs). | Could potentially be used as an active layer in these devices, though specific performance data is unavailable. |

Development as Fluorescent Probes and Dyes in Analytical Chemistry and Imaging Applications

Acridine derivatives are well-known for their fluorescent properties, making them valuable candidates for fluorescent probes and dyes. nih.gov Their emission characteristics are often sensitive to the local environment, such as polarity, pH, and the presence of specific analytes. This sensitivity is the foundation for their use in chemical sensing and biological imaging.

The photophysical properties of this compound are expected to be influenced by the tetramethyl substitution pattern. These groups can affect the quantum yield of fluorescence and the Stokes shift (the difference between the absorption and emission maxima). While specific spectral data for this compound is scarce, studies on other substituted acridines have demonstrated that the emission wavelength can be tuned across the visible spectrum by modifying the substituent groups. nih.govnih.gov For instance, the introduction of electron-donating methyl groups could lead to a red-shift in the emission spectrum compared to the unsubstituted benz(c)acridine.

Table 2: Potential Photophysical Properties of this compound

| Parameter | Expected Characteristics | Significance in Sensing and Imaging |

| Absorption Maximum (λabs) | Likely in the UV-Visible region, characteristic of the π-conjugated system. | Determines the optimal excitation wavelength. |

| Emission Maximum (λem) | Expected to be in the visible region, influenced by methyl substituents. | Defines the color of the emitted light. |

| Quantum Yield (ΦF) | Variable, dependent on molecular rigidity and solvent environment. | A high quantum yield is desirable for bright probes. |

| Stokes Shift | Moderate to large, beneficial for minimizing self-absorption. | Improves the signal-to-noise ratio in fluorescence measurements. |

| Environmental Sensitivity | Fluorescence may be sensitive to solvent polarity and other local factors. | Enables the development of probes for specific analytes or environments. |

Research in Organic Light Emitting Diode (OLED) Technologies and Electroluminescence

The electroluminescent properties of acridine derivatives have led to their investigation as materials for Organic Light Emitting Diodes (OLEDs). epo.org In an OLED, organic materials are used to generate light upon the application of an electric field. The color and efficiency of the emitted light are determined by the properties of the emissive layer and surrounding charge-transporting layers.

Table 3: Potential Role of this compound in OLEDs

| OLED Component | Potential Function | Key Properties |

| Emissive Layer | Emitter or dopant | High photoluminescence quantum yield, specific emission color. |

| Host Material | Host for a phosphorescent dopant | High triplet energy to prevent energy back-transfer. |

| Hole Transport Layer (HTL) | Facilitates hole injection and transport | Appropriate HOMO level for efficient charge injection from the anode. |

| Electron Blocking Layer (EBL) | Confines electrons within the emissive layer | High LUMO level to block electron transport. |

Exploration as Functional Materials for Surface Protection (e.g., Corrosion Inhibitors)

Organic compounds containing heteroatoms and π-electrons, such as acridine derivatives, are known to be effective corrosion inhibitors for various metals and alloys. nih.govkfupm.edu.sa They function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. The efficiency of a corrosion inhibitor is dependent on its ability to adsorb strongly to the metal surface.

The benz(c)acridine structure, with its nitrogen heteroatom and extensive aromatic system, provides multiple sites for interaction with a metal surface. The lone pair of electrons on the nitrogen atom and the delocalized π-electrons of the aromatic rings can coordinate with the vacant d-orbitals of the metal, leading to strong adsorption. The presence of methyl groups in this compound could further enhance its performance as a corrosion inhibitor. These groups can increase the electron density on the acridine ring system, thereby strengthening the donor-acceptor interactions with the metal surface. Computational studies on other acridine derivatives have supported the role of such substituents in improving inhibition efficiency. pcbiochemres.compcbiochemres.com

Table 4: Predicted Corrosion Inhibition Properties of this compound

| Feature | Role in Corrosion Inhibition | Expected Effect |

| Nitrogen Heteroatom | Adsorption center via lone pair electrons. | Strong coordination to the metal surface. |

| π-Conjugated System | Adsorption via π-electron interaction with metal orbitals. | Formation of a stable, protective film. |

| Methyl Substituents | Increase electron density on the ring system. | Enhanced adsorption and higher inhibition efficiency. |

| Molecular Size | Larger surface area coverage. | More effective barrier against corrosive species. |

Emerging Research Frontiers and Future Prospects for Tetramethylbenz C Acridine Studies

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and property prediction of novel compounds, including derivatives of 7,8,9,11-tetramethylbenz(c)acridine. These computational tools can analyze vast datasets of chemical structures and their associated biological activities, enabling the prediction of the properties of new, unsynthesized molecules. mit.edu This can significantly accelerate the discovery of potent drug candidates by identifying molecules with desirable characteristics, such as enhanced efficacy and reduced toxicity. mit.edu

For instance, machine learning models can be trained on existing data for acridine (B1665455) derivatives to predict the anticancer activity of new variations of the tetramethylbenz(c)acridine scaffold. nih.gov By identifying key structural features that contribute to activity, these models can guide the synthesis of more effective compounds. nih.gov Furthermore, AI can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, which is crucial for their development as therapeutic agents. mit.edu

Development of Novel Spectroscopic and Imaging Techniques for Real-Time Molecular Analysis

Recent advancements in spectroscopic and imaging techniques are providing unprecedented insights into the real-time behavior of molecules like this compound at the cellular and subcellular levels. Techniques such as fluorescence lifetime imaging microscopy (FLIM) and Förster resonance energy transfer (FRET) can be employed to study the interaction of these compounds with biological targets, such as DNA and proteins. ontosight.ai

These methods allow for the direct visualization and quantification of molecular interactions in living cells, providing valuable information about the mechanism of action of these compounds. ontosight.ai For example, the fluorescent properties of many acridine derivatives can be exploited to monitor their uptake and distribution within cells in real-time. ontosight.ai This information is critical for understanding how these compounds exert their biological effects and for designing more targeted therapies.

Innovations in Green Chemistry for Sustainable Synthesis and Derivatization

The principles of green chemistry are increasingly being applied to the synthesis and derivatization of complex molecules like this compound to minimize environmental impact and improve efficiency. researchgate.net This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. researchgate.netacademie-sciences.fr

One promising approach is the use of solid acid catalysts, such as sulfonic acid functionalized SBA-15, for the one-pot synthesis of benzo[c]acridine derivatives. researchgate.net This method offers several advantages over traditional synthetic routes, including high yields, mild reaction conditions, and the ability to recycle the catalyst. researchgate.net Such innovations not only make the synthesis of these compounds more sustainable but also more cost-effective. academie-sciences.fr

Multi-Omics Approaches in Understanding Complex Molecular Interactions

Multi-omics approaches, which involve the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics, are becoming indispensable for unraveling the complex molecular interactions of compounds like this compound. By simultaneously measuring changes across multiple biological levels, researchers can gain a holistic understanding of how these compounds affect cellular processes.

For example, a multi-omics study could reveal how a tetramethylbenz(c)acridine derivative alters gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics) in cancer cells. This comprehensive data can help to identify the primary targets of the compound, elucidate its mechanism of action, and discover potential biomarkers for predicting treatment response. Such an approach was demonstrated in a study on acridine derivatives where flow cytometry and analysis of pro-apoptotic cell accumulation helped to understand their antiproliferative effects. nih.gov

Q & A

Q. What are the established synthetic routes for preparing 7,8,9,11-tetramethylbenz(c)acridine, and how can reaction conditions be optimized?

The synthesis of methyl-substituted acridines typically involves Friedlander condensation or modifications of diphenylamine derivatives. For example, acridines can be synthesized via cyclohexane-2-enone and anthranilic acid derivatives under controlled heating (120°C) to introduce methyl groups . Optimization requires adjusting solvent polarity (e.g., acetic acid or dichloromethane), temperature, and catalytic agents (e.g., zinc dichloride) to improve yield and regioselectivity. NMR monitoring (e.g., H and C) is critical for tracking intermediate formation .

Q. How should researchers characterize the structural integrity of this compound?

Key characterization methods include:

- High-resolution mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M]+ peaks) and fragmentation patterns .

- NMR spectroscopy : H NMR identifies methyl group environments (e.g., 1.2–2.5 ppm for CH), while C NMR resolves aromatic vs. aliphatic carbons .

- X-ray crystallography : Resolves crystal packing and steric effects of tetramethyl substitution, as shown in hexahydro-acridine derivatives .

- Melting point analysis : Compare observed values (e.g., 218–220°C for related acridines) to literature to assess purity .

Q. What are the best practices for preparing standardized solutions of methylated acridines for environmental or pharmacological assays?

Use deuterated solvents (e.g., chloroform-d) for NMR reference standards and ensure precise molarity calibration via gravimetric methods. Document solvent purity (e.g., 99.8 atom % D), storage conditions (2–8°C for stability), and batch-specific details (CAS RN, manufacturer) to meet reproducibility standards .

Advanced Research Questions

Q. How can researchers address contradictory data on the regioselectivity of methylation in benz(c)acridine derivatives?

Contradictions often arise from competing steric and electronic effects. For example, methyl groups at positions 7 and 11 may hinder further substitution. Computational modeling (DFT or MD simulations) can predict reactive sites, while experimental validation via ortho-directing groups (e.g., nitro or methoxy) can steer methylation . Cross-reference synthetic yields and HPLC retention times across studies to identify outliers .

Q. What strategies mitigate side reactions (e.g., over-methylation or ring oxidation) during acridine synthesis?

- Controlled reagent addition : Use slow titration of methylating agents (e.g., methyl iodide) to avoid excess reactivity.

- Inert atmospheres : Conduct reactions under argon to prevent oxidation of the acridine core .

- Protective groups : Temporarily block reactive sites with tert-butyl or benzyl groups, later removed via catalytic hydrogenation .

Q. How can computational methods enhance the design of this compound derivatives for photoredox catalysis?

Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict redox potentials, while time-dependent DFT models UV-Vis absorption spectra. For example, electron-donating methyl groups lower oxidation potentials, making derivatives suitable for photocatalysis. Validate predictions with cyclic voltammetry and transient absorption spectroscopy .

Q. What analytical approaches resolve discrepancies in reported biological activity data for methylated acridines?

- Dose-response standardization : Use USP reference standards to ensure consistency in IC measurements .

- Metabolite profiling : LC-MS/MS identifies degradation products that may skew activity results .

- Receptor docking studies : Compare binding affinities of methylated vs. non-methylated analogs to clarify structure-activity relationships .

Notes for Reproducibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.